Sodium choleate
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Overview
Description
Sodium choleate, also known as sodium cholate, is a bile salt derived from cholic acid. It is an anionic detergent widely used in biochemical research, particularly in protein solubilization and membrane permeabilization. This compound is known for its amphipathic nature, which allows it to interact with both hydrophobic and hydrophilic molecules, making it a versatile compound in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium choleate is typically synthesized from cholic acid, which is a primary bile acid synthesized in the liver from cholesterol. The synthesis involves the neutralization of cholic acid with sodium hydroxide to form this compound. The reaction is as follows:
Cholic Acid+NaOH→Sodium Choleate+H2O
The reaction is carried out in an aqueous medium at room temperature, ensuring complete neutralization of the cholic acid .
Industrial Production Methods: Industrial production of this compound often involves the extraction of cholic acid from bovine or ovine bile. The extracted cholic acid is then purified and neutralized with sodium hydroxide to produce this compound. The process is optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium choleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives, which can be used in various biochemical applications.
Reduction: Reduction reactions can convert this compound back to its parent cholic acid.
Substitution: this compound can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Cholic acid.
Substitution: Metal choleates, depending on the substituting cation.
Scientific Research Applications
Sodium choleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a solubilizing agent for hydrophobic compounds.
Biology: Employed in the study of cell membrane dynamics and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the formulation of pharmaceuticals and cosmetics due to its emulsifying properties.
Mechanism of Action
Sodium choleate exerts its effects primarily through its interaction with cell membranes. It can alter membrane fluidity and permeability, affecting various cellular processes. This compound is known to activate kinases involved in cell signaling, such as AKT and p38, which play crucial roles in cell proliferation and apoptosis . Additionally, this compound and its conjugates are endogenous ligands of the nuclear receptor farnesoid X receptor (FXR), which regulates bile acid synthesis and enterohepatic circulation .
Comparison with Similar Compounds
Sodium deoxycholate: Another bile salt with similar properties but different molecular structure.
Sodium glycocholate: A bile salt conjugated with glycine, used in similar applications.
Cholic acid: The parent compound of sodium choleate, used in its free acid form.
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct amphipathic properties. This allows it to form micelles and interact with both hydrophobic and hydrophilic molecules, making it highly effective in solubilizing membrane proteins and other hydrophobic compounds .
Properties
Molecular Formula |
C24H39NaO4 |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
sodium;(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O4.Na/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1/t14-,15+,16-,17+,18-,19+,20+,21+,23+,24-;/m1./s1 |
InChI Key |
FHHPUSMSKHSNKW-JGSJKBTHSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] |
Origin of Product |
United States |
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